2-(4-octylbenzamido)benzoic acid
Description
2-(4-Octylbenzamido)benzoic acid is an N-acyl derivative of anthranilic acid (o-aminobenzoic acid). Its structure consists of a benzoic acid backbone substituted at the 2-position with a benzamido group bearing a linear octyl chain at the para position of the benzene ring (Figure 1). This compound is synthesized via N-acylation of anthranilic acid with 4-octylbenzoyl chloride under reflux conditions, typically in the presence of a base such as pyridine or triethylamine .
It is primarily utilized as a building block in organic synthesis, particularly for designing surfactants, liquid crystals, or bioactive molecules .
Properties
CAS No. |
2135547-59-8 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octylbenzamido)benzoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the activation of p-sulfanylbenzoic acid with 1-bromoheptane in an ethanol-water system with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be particularly advantageous for industrial applications due to their efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Octylbenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially when sulfur-containing groups are present.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Octylbenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-octylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-octylbenzamido)benzoic acid with structurally related benzoic acid derivatives:
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| This compound | C₂₂H₂₇NO₃ | 353.46 | 4-octylbenzamido at C2 | Not reported | High lipophilicity; surfactant potential |
| 2-(4-Chlorobenzamido)benzoic acid | C₁₄H₁₀ClNO₃ | 275.69 | 4-chlorobenzamido at C2 | 204–205 | Polar substituent; enhanced crystallinity |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | C₁₆H₁₅NO₃ | 269.30 | 2-methylbenzamido at C4, methyl at C2 | Not reported | Steric hindrance; reduced solubility |
| 4-(2-Oxoacetyl)benzoic acid | C₉H₆O₄ | 178.14 | 2-oxoacetyl at C4 | Not reported | Reactive ketone group; irritant (H302, H315) |
Key Observations :
- Lipophilicity : The octyl chain in this compound drastically increases its logP value compared to chlorinated or methylated analogs, making it suitable for lipid-rich environments .
- Crystallinity : Chlorinated derivatives (e.g., 2-(4-chlorobenzamido)benzoic acid) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
- Reactivity : Compounds like 4-(2-oxoacetyl)benzoic acid contain electrophilic ketone groups, enabling conjugation reactions but posing safety risks (e.g., skin irritation) .
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